molecular formula C9H16O3 B8467315 Tert-butyl (2-methylallyl) carbonate

Tert-butyl (2-methylallyl) carbonate

Cat. No.: B8467315
M. Wt: 172.22 g/mol
InChI Key: NLRPRYGGWMEQJW-UHFFFAOYSA-N
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Description

tert-Butyl (2-methylallyl) carbonate is a specialized organic compound featuring a carbonate group linked to a tert-butyl moiety and a 2-methylallyl substituent. This structure renders it valuable in organic synthesis, particularly as a protecting group or intermediate in the preparation of complex molecules.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

tert-butyl 2-methylprop-2-enyl carbonate

InChI

InChI=1S/C9H16O3/c1-7(2)6-11-8(10)12-9(3,4)5/h1,6H2,2-5H3

InChI Key

NLRPRYGGWMEQJW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

tert-Butyl (2-methylbut-3-en-2-yl) Carbonate (Compound 22)

Structural Differences :

  • The tert-butyl carbonate group is attached to a 2-methylbut-3-en-2-yl chain instead of a 2-methylallyl group.

Reactivity :

  • The branched structure may reduce reactivity in allylic substitutions due to steric effects, whereas the target compound’s linear 2-methylallyl group could facilitate faster reactions in similar conditions.

tert-Butyl (3-(2-methylallyl)-4-oxocyclopent-2-en-1-yl) Carbonate (Compound 230)

Structural Differences :

  • Incorporates a cyclopentene ring with an oxo group, creating a conjugated system absent in the target compound. This conjugation could enhance electrophilic reactivity or participation in cycloadditions .

Reactivity :

  • The cyclopentene ring’s strain and conjugation may promote Diels-Alder reactions, whereas the target compound’s linear structure is more suited for allylic alkylation or oxidation.

tert-Butyl((2-methylallyl)oxy)diphenylsilane (1b) and 2-Methylallyl Benzoate (1c)

Structural Differences :

  • 1b : Replaces the carbonate with a silyl ether (Si-O), offering greater stability under basic conditions but requiring fluoride ions for deprotection .
  • 1c : Contains a benzoate ester instead of a carbonate, altering electronic properties (e.g., reduced leaving-group ability compared to carbonate) .

Reactivity :

  • Silyl ethers (1b) are hydrolytically stable but require harsh conditions for removal, whereas carbonates (target compound) are more labile under acidic or nucleophilic conditions. Benzoates (1c) exhibit moderate reactivity in ester hydrolysis.

tert-Butyl Benzyl(2-methylallyl)carbamate

Structural Differences :

  • A carbamate (NHCO₂) instead of a carbonate (OCO₂), significantly altering stability and reactivity. Carbamates are less prone to hydrolysis but require stronger bases or acids for cleavage .

Reactivity :

  • The carbamate’s nitrogen center can participate in hydrogen bonding, influencing solubility and intermolecular interactions differently from the target compound’s carbonate.

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